molecular formula C9H10Cl2O B15325736 2-(2,4-Dichlorophenyl)propan-2-ol

2-(2,4-Dichlorophenyl)propan-2-ol

Cat. No.: B15325736
M. Wt: 205.08 g/mol
InChI Key: REFIOZLZKRPMMY-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)propan-2-ol is a halogenated aromatic alcohol characterized by a propan-2-ol backbone attached to a phenyl ring substituted with chlorine atoms at the 2- and 4-positions. Its structural uniqueness lies in the electronic and steric effects imparted by the chlorine substituents, which influence reactivity, solubility, and biological activity .

Properties

Molecular Formula

C9H10Cl2O

Molecular Weight

205.08 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)propan-2-ol

InChI

InChI=1S/C9H10Cl2O/c1-9(2,12)7-4-3-6(10)5-8(7)11/h3-5,12H,1-2H3

InChI Key

REFIOZLZKRPMMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=C(C=C1)Cl)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2,4-Dichlorophenyl)propan-2-ol can be synthesized through several methods. One common method involves the reaction of 2,4-dichlorobenzaldehyde with isopropanol in the presence of a catalyst such as sodium borohydride. The reaction proceeds through the reduction of the aldehyde group to form the corresponding alcohol.

Industrial Production Methods

In industrial settings, the production of 2-(2,4-Dichlorophenyl)propan-2-ol often involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: 2-(2,4-Dichlorophenyl)propan-2-one

    Reduction: 2-(2,4-Dichlorophenyl)propane

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(2,4-Dichlorophenyl)propan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Halogen Substitution and Positional Isomerism

The position and type of halogen substituents significantly alter the compound’s properties. Key comparisons include:

Compound Name Halogen Substituents Key Features
2-(2,5-Dichlorophenyl)propan-2-ol 2-Cl, 5-Cl Exhibits potential biomedical applications (e.g., analgesic, anti-inflammatory) due to altered chlorine positioning .
2-(2-Bromophenyl)propan-2-ol 2-Br Larger bromine atom increases polarizability, leading to higher boiling points and distinct reactivity compared to chloro analogs .
2-(4-Chloro-2-methoxyphenyl)propan-2-ol 4-Cl, 2-OCH₃ Methoxy group enhances solubility and modifies electronic interactions .
2-(4-Bromo-2-chlorophenyl)propan-2-ol 4-Br, 2-Cl Dual halogens create steric hindrance, affecting enzyme inhibition profiles .

Key Observations :

  • Chlorine vs. Bromine : Bromine’s larger atomic radius (1.85 Å vs. chlorine’s 1.75 Å) enhances van der Waals interactions, making brominated analogs more reactive in nucleophilic substitutions .
  • Positional Effects : 2,4-Dichloro substitution optimizes electronic effects for receptor binding, whereas 2,5-dichloro isomers may prioritize metabolic stability .

Functional Group Modifications

The presence of additional functional groups (e.g., amino, methoxy) further diversifies biological and chemical behavior:

Compound Name Functional Groups Biological Activity
1-{[1-(2,4-Difluorophenyl)ethyl]amino}propan-2-ol Amino, difluorophenyl Enhanced enzyme inhibition due to fluorine’s electronegativity and amino group coordination .
2-(2-Chlorophenyl)propan-2-ol Chlorophenyl Lower reactivity compared to brominated analogs but higher metabolic stability .
Fluconazole Triazole, difluorophenyl Antifungal activity driven by 1,2,4-triazole and fluorine interactions .

Key Observations :

  • Amino Groups: Amino-substituted analogs (e.g., 1-{[1-(2,4-Difluorophenyl)ethyl]amino}propan-2-ol) exhibit improved binding to biological targets via hydrogen bonding .
  • Methoxy Groups : Methoxy substituents (e.g., 2-(4-Chloro-2-methoxyphenyl)propan-2-ol) improve solubility in polar solvents, aiding pharmaceutical formulation .

Key Observations :

  • Chlorine Positioning : 2,4-Dichloro substitution is common in bioactive compounds due to optimal electronic effects for target engagement .
  • Stereochemistry: Enantiomers like (1R,2R)-1-Amino-1-(2,5-dichlorophenyl)propan-2-ol show distinct pharmacodynamics compared to their stereoisomers .

Physicochemical Properties

Property 2-(2,4-Dichlorophenyl)propan-2-ol (Estimated) 2-(2-Bromophenyl)propan-2-ol 2-(2,5-Dichlorophenyl)propan-2-ol
Molecular Weight ~205.08 g/mol 215.07 g/mol 205.08 g/mol
Boiling Point High (due to Cl) Higher (due to Br) Moderate
Solubility Low in water, high in organic solvents Similar Similar

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